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molecular formula C10H10N4 B8516360 2-Hydrazino-3,3'-bipyridine

2-Hydrazino-3,3'-bipyridine

Cat. No. B8516360
M. Wt: 186.21 g/mol
InChI Key: QESNZIPHUWAQFB-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A 440 mg portion of 2-chloro-3,3'-bipyridine and 0.73 ml of anhydrous hydrazine were dissolved in 15 ml of pyridine and heated at 110° C. for 3 days. The volatiles were removed at reduced pressure, 10 ml of toluene was added and the volatiles again removed. The residue was partitioned between 125 ml of methylene chloride and 25 ml of saturated aqueous sodium carbonate. The organic layer was dried and the solvent removed at reduced pressure, giving an oily solid which was recrystallized from methylene chloride-hexane, giving 2-hydrazino-3,3'-bipyridine as a tan powder, mp 104.5°-107° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:14][NH2:15]>N1C=CC=CC=1>[NH:14]([C:2]1[C:7]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=[CH:4][N:3]=1)[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C=1C=NC=CC1
Name
Quantity
0.73 mL
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed at reduced pressure, 10 ml of toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the volatiles again removed
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 125 ml of methylene chloride and 25 ml of saturated aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
giving an oily solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from methylene chloride-hexane

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC=C1C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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